1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features a chloro group, a methylthio group, and a trifluoromethylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis could begin with a substituted benzene derivative.
Functional Group Introduction: Introduction of the methylthio and trifluoromethylthio groups through nucleophilic substitution reactions.
Chlorination: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus trichloride.
Final Assembly: The final step might involve coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a lead compound for drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(4-methylthio)phenyl)propan-2-one: Lacks the trifluoromethylthio group.
1-Chloro-1-(4-(trifluoromethylthio)phenyl)propan-2-one: Lacks the methylthio group.
1-Chloro-1-(4-(methylthio)-2-(trifluoromethyl)phenyl)propan-2-one: Has a trifluoromethyl group instead of a trifluoromethylthio group.
Uniqueness
The presence of both methylthio and trifluoromethylthio groups in 1-Chloro-1-(4-(methylthio)-2-(trifluoromethylthio)phenyl)propan-2-one makes it unique compared to similar compounds. These groups can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
Properties
Molecular Formula |
C11H10ClF3OS2 |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-chloro-1-[4-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-4-3-7(17-2)5-9(8)18-11(13,14)15/h3-5,10H,1-2H3 |
InChI Key |
YYXPWEKLLPNBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC)SC(F)(F)F)Cl |
Origin of Product |
United States |
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